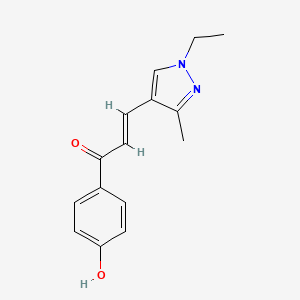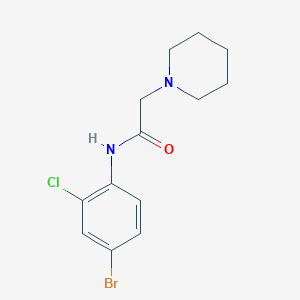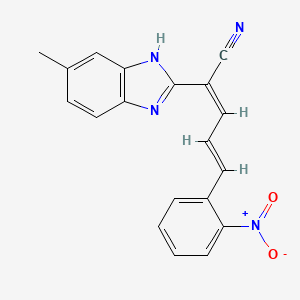![molecular formula C20H24FN3O4S B5335896 N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5335896.png)
N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as EF5 and is known for its ability to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in the development and progression of various diseases.
作用機序
EF5 inhibits the activity of N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide by binding to the active site of its transcriptional complex, preventing the transcription of genes involved in angiogenesis and glycolysis. This leads to a decrease in tumor growth and metastasis. EF5 also binds to DNA and can sensitize cancer cells to radiation therapy by inhibiting DNA repair mechanisms.
Biochemical and Physiological Effects:
EF5 has been shown to have minimal toxicity in animal models and has been well-tolerated in clinical trials. It has been shown to accumulate in hypoxic regions of tumors, making it a useful tool for imaging and targeting hypoxic tumors. EF5 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for the development of novel cancer therapies.
実験室実験の利点と制限
EF5 has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has been well-characterized in terms of its chemical properties. However, EF5 has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
将来の方向性
There are several future directions for the study of EF5, including the development of novel cancer therapies that target hypoxic regions of tumors. EF5 could also be used in combination with other cancer therapies, such as immunotherapy and targeted therapy. Further research is needed to fully understand the mechanism of action of EF5 and its potential applications in the treatment of various diseases.
合成法
The synthesis of EF5 involves several steps, including the reaction of 4-(2-fluorophenyl)piperazine with 2-ethoxy-5-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then acetylated with acetic anhydride to produce EF5. This synthesis method has been optimized to produce high yields of EF5 with high purity.
科学的研究の応用
EF5 has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the activity of N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, which is involved in the regulation of tumor growth, angiogenesis, and metastasis. EF5 has been used as a hypoxia marker in cancer research, as it accumulates in hypoxic regions of tumors. EF5 has also been used in the development of novel cancer therapies, as it can sensitize cancer cells to radiation therapy and chemotherapy.
特性
IUPAC Name |
N-[2-ethoxy-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-3-28-20-9-8-16(14-18(20)22-15(2)25)29(26,27)24-12-10-23(11-13-24)19-7-5-4-6-17(19)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEWTEMJMUBHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5335816.png)

![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)


![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
![N-(4-bromophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5335860.png)
![3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)
![[(1R)-1-benzyl-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5335869.png)

![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
![4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5335906.png)

